4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
The compound 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine features a morpholine core substituted with a pyridin-2-ylmethyl group at position 4 and a pyrrolidine-1-carbonyl moiety at position 2.
Properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-7-3-4-8-18)14-12-17(9-10-20-14)11-13-5-1-2-6-16-13/h1-2,5-6,14H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDNJCJWHWNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyridine and pyrrolidine rings. One common approach is to start with pyridine-2-carbaldehyde, which undergoes a reductive amination with pyrrolidine to form the corresponding imine. This imine is then reacted with morpholine-2-carbonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Formation of various substituted pyridine and morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrrolidine moieties often exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. The inclusion of a morpholine ring enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains .
Case Study: Antibacterial Evaluation
In a study evaluating Schiff bases derived from 2-acetylpyridine, it was found that modifications including the introduction of morpholine structures resulted in enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to form coordination complexes with metal ions also suggests potential applications in developing new antimicrobial agents .
Cancer Research
Kinase Inhibition
The compound's structural features position it as a candidate for kinase inhibition studies. Kinases are critical in cancer signaling pathways, and inhibitors targeting these enzymes can be pivotal in cancer therapy. The presence of the pyridinyl and morpholinyl groups may facilitate interactions with the ATP-binding site of kinases, thereby inhibiting their activity .
Case Study: Thienopyridone Derivatives
Research on thienopyridone derivatives has highlighted the importance of substituents like morpholine in enhancing biological activity against cancer cell lines. Similar strategies could be employed using 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine to develop novel anticancer therapeutics .
Chemical Building Block
Synthesis of Complex Molecules
The compound serves as an important building block in organic synthesis due to its versatile functional groups. The pyridine and morpholine components allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it useful in synthesizing more complex organic molecules .
| Application Area | Key Features | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial properties | Targeting resistant bacteria |
| Cancer Research | Kinase inhibition potential | Development of anticancer drugs |
| Chemical Synthesis | Versatile functional groups | Synthesis of complex compounds |
Material Science
Polymeric Applications
The incorporation of this compound into polymer matrices can enhance the material properties due to its unique chemical structure. Morpholine-containing polymers have shown improved thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism by which 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Morpholine Core : All compounds share a morpholine ring, which enhances solubility and bioavailability. The substitution pattern (e.g., pyridine or pyrazine rings) dictates pharmacological targeting .
- Molecular Weight : The target compound (292.34 g/mol) is lighter than pyrazolo-pyrazine derivatives (341.40 g/mol) and chlorinated pyridines (up to 545 g/mol), suggesting better blood-brain barrier penetration compared to heavier analogs .
Pharmacological Potential:
- Kinase Modulation : [18F]FIPM targets LRRK2, a kinase implicated in Parkinson’s disease, suggesting that morpholine-pyridine hybrids are viable for CNS-targeted therapies .
- Antimicrobial Activity : Chlorinated pyridines show moderate activity against microbial strains, though their high molecular weight may limit therapeutic utility .
- Conformational Stability : The pyrrolidine-1-carbonyl group in spiroheterocycles enhances rigidity, a trait advantageous for selective binding .
Biological Activity
The compound 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS Number: 2640887-97-2) is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of current literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.35 g/mol. The structure features a morpholine ring, a pyridine moiety, and a pyrrolidine carbonyl which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit antimicrobial properties. The compound's structural components suggest potential activity against various bacterial strains. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus , indicating promising antibacterial effects .
Anti-inflammatory Properties
In vitro assays have demonstrated that similar compounds possess anti-inflammatory activity. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which could be explored further for therapeutic applications in conditions like arthritis or inflammatory bowel disease .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The role of DPP-4 in glucose metabolism makes it a target for type 2 diabetes treatment. Compounds structurally related to This compound have been evaluated for their DPP-4 inhibition capabilities, showing potential in glycemic control through enhanced incretin activity .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : As seen with DPP-4 inhibitors, the compound may interact with specific enzyme active sites, leading to altered metabolic pathways.
- Receptor Interaction : The presence of the pyridine moiety may facilitate binding to various receptors involved in inflammatory responses.
- Cytokine Modulation : The compound may modulate the expression and release of cytokines, contributing to its anti-inflammatory effects.
Research Findings and Case Studies
A comprehensive review of literature from 2012 to 2021 highlights the significance of nitrogen heterocycles in drug development. Specific studies have reported on the synthesis and biological evaluation of similar compounds:
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?
A multi-step synthesis is typically employed, involving:
- Morpholine core functionalization : Alkylation of the morpholine nitrogen with a pyridin-2-ylmethyl group using coupling agents (e.g., DCC or EDC) under inert atmospheres .
- Pyrrolidine-1-carbonyl introduction : Acylation of the secondary amine using pyrrolidine carbonyl chloride or activated esters. Reaction monitoring via TLC (silica gel, UV detection) and purification via column chromatography .
- Characterization : Confirm structure using -NMR (e.g., δ 2.42–3.52 ppm for morpholine/pyrrolidine protons) and -NMR (carbonyl resonance ~170 ppm) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : Key for identifying proton environments (e.g., pyridine aromatic protons at δ 7.42–8.21 ppm) and verifying stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with <2 ppm error .
- IR Spectroscopy : Confirms carbonyl stretching (~1650–1700 cm) and morpholine/pyrrolidine C-N stretches .
Q. How are common synthetic impurities identified and mitigated?
- Byproduct analysis : Use LC-MS to detect unreacted intermediates (e.g., residual pyridin-2-ylmethyl bromide) or over-acylated derivatives .
- Purification strategies : Optimize gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to resolve impurities with similar polarity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict temperature control (e.g., 0–5°C during acylation) to minimize side reactions .
- Catalytic additives : Use DMAP to accelerate acylation kinetics, reducing reaction time and improving yield .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .
Q. What computational methods are suitable for conformational analysis of the morpholine-pyrrolidine scaffold?
- Molecular Dynamics (MD) : Simulate solvated structures in explicit water to assess flexibility of the morpholine ring and pyrrolidine carbonyl orientation .
- Density Functional Theory (DFT) : Calculate energy-minimized geometries (B3LYP/6-31G* basis set) to predict dominant conformers and intramolecular H-bonding .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Perform experiments (e.g., 25°C to −40°C) to distinguish dynamic effects (e.g., rotamers) from static structural features .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., morpholine CH groups) and confirm spatial proximity between pyridine and pyrrolidine moieties .
Q. What methodologies are recommended for studying biological target interactions?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like GPCRs or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Molecular Docking : Use AutoDock Vina to model binding poses, guided by X-ray crystallography data of analogous compounds (e.g., pyridinylmorpholine derivatives) .
Q. How does this compound compare structurally and functionally to analogs like 4-(4-chloropyridin-2-yl)morpholine?
- Electronic effects : The pyrrolidine carbonyl group increases electron-withdrawing character, potentially enhancing binding to electron-deficient enzyme active sites compared to chloropyridinyl analogs .
- Solubility : LogP calculations (e.g., using MarvinSketch) predict lower lipophilicity than 4-(4-chloropyridin-2-yl)morpholine due to the polar carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
